10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine
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Overview
Description
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a butyl-substituted piperazine moiety.
Preparation Methods
The synthesis of 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine typically involves the reaction of phenothiazine with 2-bromo-1-(10H-phenothiazin-10-yl)ethanone in the presence of a palladium catalyst and a base. This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core, using reagents such as halogens or alkylating agents. .
Scientific Research Applications
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine has been extensively studied for its potential therapeutic applications. It exhibits antipsychotic, antidepressant, and anxiolytic effects, making it a candidate for the treatment of schizophrenia, bipolar disorder, and anxiety disorders. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which could be beneficial in various medical conditions. In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its interactions with various biological targets, including neurotransmitter receptors.
Mechanism of Action
The exact mechanism of action of 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is not fully understood. it is believed to exert its effects by blocking dopamine receptors in the brain, leading to a decrease in dopaminergic activity . This action is similar to other phenothiazine derivatives, which are known to modulate neurotransmitter pathways. The compound may also interact with other receptors, such as serotonin and norepinephrine receptors, contributing to its therapeutic effects.
Comparison with Similar Compounds
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine can be compared with other phenothiazine derivatives, such as:
Prochlorperazine: Used to treat nausea, migraines, and psychotic disorders.
Trifluoperazine: Known for its antipsychotic properties and used in the treatment of schizophrenia.
Periciazine: Used to manage aggression and impulsiveness in psychiatric conditions.
What sets this compound apart is its unique butyl-substituted piperazine moiety, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.
Properties
CAS No. |
102753-23-1 |
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Molecular Formula |
C23H31N3S |
Molecular Weight |
381.6 g/mol |
IUPAC Name |
10-[2-(4-butylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C23H31N3S/c1-3-4-13-24-14-16-25(17-15-24)19(2)18-26-20-9-5-7-11-22(20)27-23-12-8-6-10-21(23)26/h5-12,19H,3-4,13-18H2,1-2H3 |
InChI Key |
VPMKEHWHZVJFQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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